molecular formula C18H19ClN2O3 B2516858 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine CAS No. 1376181-30-4

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2516858
CAS No.: 1376181-30-4
M. Wt: 346.81
InChI Key: QVQSYBGQUITCFK-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine is a synthetically engineered heterocyclic compound designed for advanced pharmaceutical research and development. This specialized chemical features a pyridine core linked via an ether bridge to a piperidine ring, which is further functionalized with a 5-chloro-2-methoxybenzoyl group. This distinct molecular architecture is characteristic of compounds investigated for their potential to modulate biological targets, particularly G-protein-coupled receptors (GPCRs) and various enzymes . The chlorine and methoxy substituents on the benzoyl ring, along with the piperidinyloxy linkage, are known to enhance the molecule's binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry . Researchers can utilize this compound as a key intermediate in the synthesis of more complex bioactive molecules. Its well-defined structure allows for targeted derivatization, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . While the specific biological profile of this exact molecule may be under investigation, compounds with analogous structures have demonstrated promising activity as agonists for receptors like GPR119, a target for type 2 diabetes, or as inhibitors for parasitic enzymes such as falcipain-2 in antimalarial research . This product is offered with guaranteed high purity and is strictly intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound in various quantities to support their scientific investigations.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-16-6-5-13(19)12-15(16)18(22)21-10-7-14(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQSYBGQUITCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoic acid and a suitable activating agent such as thionyl chloride.

    Coupling with Pyridine: The final step involves coupling the benzoylated piperidine intermediate with pyridine under basic conditions, often using a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.

    Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol derivatives.

    Substitution: Formation of 5-substituted-2-methoxybenzoyl derivatives.

Scientific Research Applications

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyridine Backbones

Several compounds share the piperidine-pyridine core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight Melting Point (°C) Yield (%)
Target Compound 5-Chloro-2-methoxybenzoyl (piperidine), pyridine ~360–370* Not reported N/A
Clebopride (CAS 84370-95-6) 4-Amino-5-chloro-2-methoxybenzamido, benzylpiperidine 490.0 Not reported Not reported
Compound 6m (3-Trifluoromethylphenyl)sulfonyl (piperidine), 4-chlorophenyl (pyridine) ~420.8 108 86
Compound 6n (2,5-Dichlorophenyl)sulfonyl (piperidine), 4-chlorophenyl (pyridine) ~420.8† Low (brown solid) 87
Compound 6o (4-Methoxyphenyl)sulfonyl (piperidine), 4-chlorophenyl (pyridine) ~420.8† 114 86

*Estimated based on molecular formula; †Exact molecular weight varies by substituent.

Key Observations:

  • Substituent Effects on Polarity: The target compound’s benzoyl group introduces moderate polarity compared to sulfonyl groups (e.g., 6m–6o), which are stronger electron-withdrawing moieties. This may influence solubility and membrane permeability .

Pharmacological Implications

  • Dopaminergic Activity: Clebopride, a benzamide-piperidine derivative, acts as a dopamine D2 receptor antagonist, suggesting that the target compound’s benzoyl group may confer similar receptor affinity. However, the absence of a benzyl group (as in Clebopride) could alter binding kinetics .
  • Sulfonyl Derivatives: Compounds like 6m and 6n, with sulfonyl groups, are structurally analogous to kinase inhibitors (e.g., c-Met inhibitors), where sulfonamides enhance binding to ATP pockets. The target compound’s benzoyl group may instead favor interactions with hydrophobic receptor regions .

Biological Activity

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyridine ring with a piperidine moiety, further substituted with a 5-chloro-2-methoxybenzoyl group, leading to diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[1(5chloro2methoxybenzoyl)piperidin4yl]oxypyridine\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : The initial step involves synthesizing the piperidine ring through cyclization reactions.
  • Introduction of the Benzoyl Group : The 5-chloro-2-methoxybenzoyl group is introduced via acylation using 5-chloro-2-methoxybenzoic acid.
  • Coupling with Pyridine : The final step involves coupling the benzoylated piperidine with pyridine under basic conditions, often using potassium carbonate as a base.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds bearing similar structural motifs can inhibit bacterial growth, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 0.24μg/mL0.24\,\mu g/mL against specific strains .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial for conditions like Alzheimer's disease .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory pathways and pain receptors, making it a candidate for further pharmacological investigations.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it may modulate their activity, leading to therapeutic effects. The exact pathways remain to be fully elucidated but are under active investigation.

Case Studies

Several case studies have reported on the biological activity of related compounds in the piperidine class:

  • Antimicrobial Efficacy : A study demonstrated that piperidine derivatives exhibited potent activity against resistant strains of bacteria, suggesting that modifications in their structure can enhance antimicrobial efficacy.
  • Neuroprotective Effects : Another case highlighted the neuroprotective potential of similar compounds through the inhibition of AChE, indicating their possible use in treating neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine, and how can reaction conditions be optimized for higher yield?

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer: Safety protocols align with piperidine-benzoyl derivatives:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles are mandatory to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between in vitro and in vivo studies for this compound?

Q. What strategies are recommended for elucidating the mechanism of action when target validation studies yield inconsistent results?

Methodological Answer:

  • Target Fishing: Use chemoproteomics (e.g., affinity chromatography with tagged compounds) to identify off-target interactions .
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes to receptors like mGluR2, guiding mutagenesis studies .
  • Pathway Analysis: RNA-seq or phosphoproteomics can reveal downstream signaling cascades .

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